14S-Hdha
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Description
(14S)-HDoHE is a 14-HDoHE in which the stereocentre at position 14 has S-configuration. It is a conjugate acid of a (14S)-HDoHE(1-). It is an enantiomer of a (14R)-HDoHE.
Mechanism of Action
Target of Action
14S-HDHA is an oxygenation product formed by 12-lipoxygenase (12-LO) or 15-lipoxygenase (15-LO) processing of docosahexaenoic acid (DHA) . It is a precursor to the pro-resolving mediator maresin 1 . The primary targets of this compound are the lipoxygenase enzymes, specifically 12-LO and 15-LO .
Mode of Action
This compound interacts with its targets, the 12-LO and 15-LO enzymes, through a process known as lipoxygenation . This interaction results in the formation of this compound from DHA . The this compound then serves as a precursor to the pro-resolving mediator maresin 1 .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the lipoxygenase pathway . This pathway is activated by the interaction of this compound with the 12-LO and 15-LO enzymes . The downstream effects of this pathway include the production of maresin 1, a pro-resolving mediator .
Result of Action
The result of this compound’s action is the production of maresin 1, a pro-resolving mediator . Maresin 1 has potent anti-inflammatory and pro-resolving actions . Therefore, the action of this compound can lead to the resolution of inflammation and promotion of healing .
Biochemical Analysis
Biochemical Properties
14S-HDHA plays a significant role in biochemical reactions. It interacts with enzymes such as 12-lipoxygenase and 15-lipoxygenase, which are involved in its formation from DHA . The nature of these interactions involves the enzymatic processing of DHA to form this compound .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as 12-lipoxygenase and 15-lipoxygenase, which are involved in its formation from DHA .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
(4Z,7Z,10Z,12E,14S,16Z,19Z)-14-hydroxydocosa-4,7,10,12,16,19-hexaenoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-12-15-18-21(23)19-16-13-10-8-6-7-9-11-14-17-20-22(24)25/h3-4,6-7,10-16,19,21,23H,2,5,8-9,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,13-10-,14-11-,15-12-,19-16+/t21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEBXONKCYFJAF-OUKOMXQNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C=CC=CCC=CCC=CCCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\CCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701348022 |
Source
|
Record name | 14(S)-Hydroxy Docosahexaenoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701348022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119433-37-3 |
Source
|
Record name | 14(S)-Hydroxy Docosahexaenoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701348022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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